N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide
Description
N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide is a substituted acetamide derivative characterized by a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring.
Key structural features:
- Acetamide backbone: Provides hydrogen-bonding capacity for target interactions.
- Nitro group: Enhances electrophilicity and may participate in redox reactions.
- Trifluoromethyl group: Improves lipophilicity and metabolic stability.
Regulatory documents highlight its inclusion in the U.S. Environmental Protection Agency’s (EPA) Significant New Use Rules (SNURs), indicating concerns about environmental persistence or toxicity .
Properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-5(15)13-7-3-2-6(9(10,11)12)4-8(7)14(16)17/h2-4H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPIOIXQXANPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381407 | |
| Record name | N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396-12-3 | |
| Record name | N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide typically involves the nitration of a trifluoromethyl-substituted benzene derivative, followed by acylation. One common method involves the reaction of 2-nitro-4-(trifluoromethyl)benzonitrile with sodium hydroxide in water at elevated temperatures to yield the desired acetamide product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. The process generally involves the use of readily available starting materials and efficient reaction conditions to ensure high throughput and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, resulting in substituted phenylacetamides.
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups: The trifluoromethyl group at the 4-position enhances metabolic stability compared to non-fluorinated analogs.
- Halogen vs. nitro substituents : Chloro or iodo substituents (e.g., ) increase molecular weight and polarizability but reduce electrophilicity compared to nitro groups.
- Side-chain modifications : Piperazine or indole moieties () introduce hydrogen-bonding or π-stacking interactions, improving target affinity in neurological or antiparasitic applications.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, this compound has a calculated logP of ~2.5 (similar to its chloro analog) .
- Solubility : Nitro-substituted derivatives exhibit lower aqueous solubility (<1 mg/mL) compared to hydroxyl- or amine-substituted acetamides due to reduced polarity.
- Thermal stability : Melting points for trifluoromethylphenyl acetamides range from 120–180°C, with nitro derivatives showing higher decomposition temperatures (>200°C) .
Biological Activity
N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
This compound possesses the molecular formula C9H6F3N2O3 and a molecular weight of approximately 282.60 g/mol. The presence of a nitro group and a trifluoromethyl group on the phenyl ring significantly influences its reactivity and biological properties. These functional groups contribute to its electrophilic nature, enhancing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound demonstrates the ability to inhibit specific enzymes by binding to their active sites, thereby obstructing substrate access.
- Signal Transduction Modulation : It can interfere with signal transduction pathways, affecting the activity of key proteins involved in various cellular processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, particularly against certain bacterial strains. The trifluoromethyl group enhances its penetration into bacterial cell walls, increasing efficacy.
- Selective Androgen Receptor Modulation : The compound has been studied for its role as a selective androgen receptor modulator (SARM), which may have implications in treating hormone-related conditions.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity : A study demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial enzyme functions, which is crucial for their growth and survival.
- Selectivity in Hormonal Applications : Research highlighted that modifications in the compound's structure could significantly alter its binding affinity to androgen receptors, suggesting tailored applications in hormone-related therapies.
- Cytotoxicity Assessment : In vitro studies revealed varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. However, further investigations are needed to establish safety profiles and therapeutic indices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
